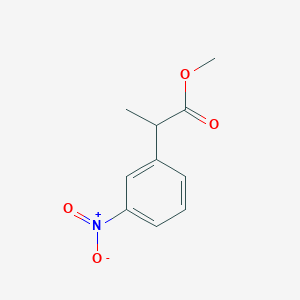

Methyl 2-(3-nitrophenyl)propanoate

Description

Methyl 2-(3-nitrophenyl)propanoate (CAS No. 138564-24-6) is an organic compound featuring a nitro-substituted phenyl group attached to a propanoate ester framework. The nitro group is positioned at the meta (3rd) position of the phenyl ring, distinguishing it from para-substituted analogs. The methyl ester group enhances solubility in non-polar solvents while retaining reactivity in ester-based transformations. Despite its niche applications, comparative studies with structurally related compounds are critical to understanding its distinct chemical behavior .

Properties

IUPAC Name |

methyl 2-(3-nitrophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(10(12)15-2)8-4-3-5-9(6-8)11(13)14/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHVGMRGUCBLLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-nitrophenyl)propanoate can be synthesized through several methods. One common method involves the esterification of 3-nitrobenzaldehyde with methyl propanoate in the presence of an acid catalyst. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-nitrophenyl)propanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Nucleophiles such as amines or alcohols

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

Reduction: 2-(3-Aminophenyl)propanoate

Substitution: Various substituted esters or amides

Hydrolysis: 2-(3-Nitrophenyl)propanoic acid and methanol

Scientific Research Applications

Organic Synthesis

Methyl 2-(3-nitrophenyl)propanoate is frequently used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a crucial component in the development of new compounds.

| Transformation Type | Products Formed |

|---|---|

| Reduction | 2-(3-Aminophenyl)propanoate |

| Substitution | Various substituted esters or amides |

| Hydrolysis | 2-(3-Nitrophenyl)propanoic acid and methanol |

Biochemical Studies

This compound is utilized in studies involving enzyme-catalyzed reactions and metabolic pathways. Its interactions with biological macromolecules such as proteins and nucleic acids are essential for understanding its mechanism of action, which can lead to potential therapeutic applications .

Pharmaceutical Development

This compound serves as a precursor in the design of new pharmaceutical agents. Research has focused on its bioactivity, particularly in the development of drugs targeting specific biological pathways. For instance, compounds with similar structures have been investigated for their anti-inflammatory properties .

Case Study 1: Drug Design

A study explored the structure-activity relationship (SAR) of various aryl propionate derivatives, including this compound, assessing their efficacy against specific biological targets. The findings indicated that modifications on the nitrophenyl group significantly influenced biological activity, suggesting avenues for optimizing drug efficacy .

Case Study 2: Enzyme Interaction Studies

Research involving this compound has demonstrated its role in enzyme-catalyzed reactions, particularly in metabolic pathways related to ester hydrolysis. These studies provide insights into how structural variations affect enzyme specificity and activity, which is crucial for drug metabolism research .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for use in agrochemicals and fine chemical manufacturing, where it contributes to the synthesis of various functionalized compounds .

Mechanism of Action

The mechanism of action of methyl 2-(3-nitrophenyl)propanoate depends on the specific reaction it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the reaction conditions and the reagents used.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

| CAS No. | Compound Name | Molecular Formula | Nitrophenyl Position | Ester Type | Molecular Weight (g/mol) | Similarity Score |

|---|---|---|---|---|---|---|

| 138564-24-6 | This compound | C₁₀H₁₁NO₄ | 3- (meta) | Methyl | 209.20 | 0.94 |

| 50415-69-5 | Methyl 2-(4-nitrophenyl)propanoate | C₁₀H₁₁NO₄ | 4- (para) | Methyl | 209.20 | 0.96 |

| 10565-13-6 | Diethyl 2-(4-nitrophenyl)malonate | C₁₄H₁₇NO₆ | 4- (para) | Diethyl | 295.29 | 0.96 |

| 59115-08-1 | Methyl 2-methyl-2-(4-nitrophenyl)propanoate | C₁₁H₁₃NO₄ | 4- (para) | Methyl | 223.23 | 0.94 |

Substituent Position Effects

- Nitro Group Orientation: The meta-nitro substitution in this compound reduces electron-withdrawing effects compared to para-substituted analogs (e.g., CAS 50415-69-5).

- Steric and Symmetry Considerations: Meta-substituted derivatives like this compound display lower molecular symmetry, which may influence crystallinity and melting points compared to para isomers.

Ester Group Variations

- Methyl vs. Diethyl Esters: Diethyl 2-(4-nitrophenyl)malonate (CAS 10565-13-6) contains two ester groups and a longer alkyl chain, increasing hydrophobicity and altering hydrolysis kinetics. The malonate structure also enables participation in Knoevenagel condensations, unlike monoester derivatives .

- Branching Effects: Methyl 2-methyl-2-(4-nitrophenyl)propanoate (CAS 59115-08-1) introduces a branched methyl group at the α-carbon, creating steric hindrance that may slow nucleophilic attacks at the ester carbonyl.

Biological Activity

Methyl 2-(3-nitrophenyl)propanoate is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitrophenyl group attached to a propanoate moiety, contributing to its chemical reactivity and biological interactions. The presence of both the nitro and ester groups allows for versatile modifications, making it a valuable compound in synthetic organic chemistry and drug development.

| Property | Details |

|---|---|

| Molecular Formula | C10H11NO4 |

| CAS Number | 22768-05-4 |

| Melting Point | 24-26 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, influencing various biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

- Ester Hydrolysis : In biological systems, this compound can be hydrolyzed by esterases, releasing the corresponding carboxylic acid. This process can lead to further biochemical reactions that may be beneficial in therapeutic contexts.

- Binding Affinity : Studies have indicated that compounds with similar structures exhibit significant binding affinities to various biological targets, which enhances their potential for drug development .

Biological Activities

Research has identified several potential biological activities associated with this compound:

- Antimicrobial Activity : Compounds containing nitrophenyl groups have been studied for their antimicrobial properties. This compound may exhibit similar effects, warranting further investigation in this area.

- Anti-inflammatory Effects : Similar compounds have shown potential as anti-inflammatory agents. The modulation of inflammatory pathways through enzyme inhibition could be a significant aspect of its biological activity.

- Potential as Drug Precursors : Given its structural characteristics, this compound can serve as a precursor in the synthesis of more complex pharmaceutical compounds. Its ability to undergo chemical transformations makes it a candidate for further drug design studies .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. These findings suggest its potential use in developing enzyme inhibitors for therapeutic applications.

- Synthesis and Biological Evaluation : A study reported the synthesis of this compound and evaluated its biological activity against various pathogens. The results indicated promising antimicrobial effects, supporting further exploration in medicinal chemistry .

- Mechanistic Insights : Investigations into the mechanistic pathways revealed that the nitro group plays a crucial role in the compound's reactivity and interaction with biological systems, highlighting its significance in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.